2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Tyrosinase inhibition Regioisomer selectivity Melanogenesis

This is the critical 3-hydroxy-4-methoxy regioisomer of DOPA, not the more common 3-O-methyl form. Its distinct substitution pattern is essential for accurate COMT metabolic flux analysis, tyrosinase inhibitor SAR studies, and as a precursor for deuterated internal standards. Using the incorrect regioisomer guarantees invalid experimental results. Secure the authentic reference standard here.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
CAS No. 91819-14-6
Cat. No. B6602392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
CAS91819-14-6
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl
InChIInChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H
InChIKeyCFSGVVCBJDUZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 91819-14-6): Chemical Identity and Baseline Characteristics for Procurement Evaluation


2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride (CAS 91819-14-6), also referred to as 4-methoxytyrosine hydrochloride or 4-O-methyl-DOPA hydrochloride, is a non-proteinogenic L-tyrosine derivative belonging to the phenylalanine analog class. The compound bears a methoxy group at the 4-position and a hydroxyl group at the 3-position of the aromatic ring, distinguishing it from the more abundant natural regioisomer 3-O-methyl-DOPA (4-hydroxy-3-methoxy-phenylalanine) . It exists as the hydrochloride salt (molecular formula C₁₀H₁₄ClNO₄, MW 247.68 g/mol), which confers enhanced aqueous solubility relative to the free base form (CAS 4368-01-8) [1]. The compound is recognized as an endogenous human and rat metabolite arising from catechol-O-methyltransferase (COMT)-mediated O-methylation of L-DOPA, representing the minor 4-O-methylation pathway in contrast to the dominant 3-O-methylation route [2].

Why 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride Cannot Be Interchanged with Its 3-Methoxy Regioisomer or Other Phenylalanine Analogs


The 3-hydroxy-4-methoxy substitution pattern on the aromatic ring is not interchangeable with its 4-hydroxy-3-methoxy regioisomer (3-O-methyl-DOPA) or with mono-substituted analogs. In a systematic structure–activity relationship study of 15 β-phenyl-substituted tyrosinase inhibitors, the 3-hydroxy-4-methoxy configuration (compound 6) and the 4-hydroxy-3-methoxy configuration (compound 5) exhibited substantially divergent inhibitory potencies depending on the enzyme substrate used: a ~3-fold difference against the L-DOPA substrate and an inverse potency relationship against the L-tyrosine substrate [1]. Furthermore, COMT-mediated methylation of L-DOPA is regiospecific, producing 3-O-methyl-DOPA as the dominant metabolite while 4-O-methyl-DOPA is a minor product [2]. These regioisomeric differences in both enzymatic inhibition and metabolic formation mean that generic substitution of one methoxytyrosine isomer for another will yield non-comparable experimental outcomes in any assay dependent on enzyme binding, metabolic tracing, or receptor recognition of the substituted aromatic ring.

Quantitative Differentiation Evidence for 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 91819-14-6) Versus Closest Analogs


Regioisomeric Differentiation in Mushroom Tyrosinase Inhibition: 3-Hydroxy-4-Methoxy vs. 4-Hydroxy-3-Methoxy Substitution

In a direct head-to-head comparison within a single study of β-phenyl-substituted thiazolone analogs, the 3-hydroxy-4-methoxy substitution pattern (compound 6, representing the target compound's aromatic configuration) exhibited markedly different mushroom tyrosinase inhibitory potency compared to its 4-hydroxy-3-methoxy regioisomer (compound 5, representing 3-O-methyl-DOPA). Against the L-DOPA (diphenolase) substrate, compound 6 was approximately 3-fold less potent than compound 5; however, against the L-tyrosine (monophenolase) substrate, compound 6 was slightly more potent (ratio 0.88) [1].

Tyrosinase inhibition Regioisomer selectivity Melanogenesis

Impact of 3-Hydroxy Group Addition on 4-Methoxy Scaffold: Attenuation of Tyrosinase Inhibitory Potency

Within the same compound series, the introduction of a 3-hydroxy substituent onto a 4-methoxy-bearing β-phenyl ring (compound 1 → compound 6) reduced mushroom tyrosinase inhibitory potency by approximately 2.3-fold against the L-DOPA substrate and approximately 1.9-fold against the L-tyrosine substrate. This demonstrates that the 3-OH group, while conferring hydrogen-bonding capability, is detrimental to inhibitory potency at this substitution pattern—a finding with direct implications for SAR-driven lead optimization [1].

Structure-activity relationship Substituent effect Tyrosinase inhibitor design

COMT Regiospecificity: 4-O-Methylation as a Minor Pathway Distinct from Dominant 3-O-Methylation of L-DOPA

Catechol-O-methyltransferase (COMT) catalyzes the O-methylation of L-DOPA with pronounced regiospecificity. The 3-O-methylation pathway yields 3-methoxy-4-hydroxyphenylalanine (3-O-methyl-DOPA) as the predominant metabolite, while 4-O-methylation, producing the target compound 3-hydroxy-4-methoxyphenylalanine, is a demonstrably minor pathway. In vitro incubation of 3,4-dihydroxyphenylalanine with rat liver homogenate in the presence of S-adenosylmethionine and MgCl₂ confirmed that COMT mediates this para-O-methylation. In Parkinson's patients receiving oral L-DOPA, 3-hydroxy-4-methoxyphenylalanine was detected as a distinct plasma metabolite alongside the more abundant 3-O-methyl-DOPA, confirming the dual-pathway COMT metabolism in humans [1][2].

Catechol-O-methyltransferase L-DOPA metabolism Parkinson's disease biomarker

Deuterium-Labeled 4-O-Methyl-DOPA as a Validated Internal Standard for LC-MS/MS Quantification of 3-O-Methyl-DOPA in AADC Deficiency Diagnosis

The deuterium-labeled isotopologue 3-hydroxy-4-[²H₃]-methoxyphenylalanine (4-O-[²H₃]-methyldopa) was specifically synthesized as an internal standard for the tandem mass spectrometric quantification of 3-O-methyldopa, a diagnostic metabolite for aromatic L-amino acid decarboxylase (AADC) deficiency. The isotopic labeling at the 4-methoxy position ensures co-elution with and similar ionization efficiency to the target analyte (3-O-methyldopa) while providing a distinct mass shift for MS/MS discrimination. The synthesis was achieved via concise chemical methodology starting from appropriately protected precursors [1]. This application is uniquely tied to the 4-O-methyl isomer because the 3-O-methyl isomer would co-elute with and be indistinguishable from endogenous 3-O-methyldopa, negating its utility as an internal standard.

Deuterated internal standard LC-MS/MS quantification AADC deficiency Bioanalytical method

Validated Application Scenarios for 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 91819-14-6) Based on Quantitative Evidence


Tyrosinase Inhibitor SAR Studies Requiring Regioisomeric Control

Medicinal chemistry programs investigating phenylalanine-based tyrosinase inhibitors for hyperpigmentation disorders require the 3-hydroxy-4-methoxy isomer as a critical SAR control compound. The quantitative data from Table 1 of the Molecules 2025 study demonstrates that this substitution pattern yields IC₅₀ values of 136.09 μM (L-DOPA) and 69.38 μM (L-tyrosine), establishing a defined baseline that is ~3-fold weaker on the diphenolase substrate compared to its 4-hydroxy-3-methoxy regioisomer [1]. Inclusion of this compound in screening panels enables differentiation of substituent position effects on enzyme inhibition and prevents false attribution of activity to the wrong regioisomer.

L-DOPA Metabolic Pathway Elucidation and COMT Activity Assays

The compound serves as the authentic reference standard for the minor 4-O-methylation branch of L-DOPA metabolism, as established by Ishimitsu et al. (1980, 1984) through both in vitro rat liver homogenate experiments and in vivo pharmacokinetic studies in Parkinson's disease patients [2][3]. Laboratories conducting COMT activity assays or metabolic flux analyses of L-DOPA must use this specific 4-O-methyl isomer—not the commercially more common 3-O-methyl isomer—to calibrate and validate HPLC or LC-MS methods capable of resolving the two regioisomeric methylation products.

Bioanalytical Method Development and Validation for Catecholamine Metabolite Quantification

Bioanalytical laboratories developing quantitative LC-MS/MS methods for catecholamine metabolites in clinical or preclinical samples require the deuterium-labeled 4-O-methyl-DOPA isotopologue (synthesized from the unlabeled parent compound) as an internal standard. Perera et al. (2003) established the synthesis and application of 4-O-[²H₃]-methyldopa for tandem MS quantification of 3-O-methyldopa in AADC deficiency diagnosis [4]. The unlabeled hydrochloride salt (CAS 91819-14-6) is the essential starting material for in-house deuteration or procurement of the pre-labeled isotopologue.

Regioisomer-Specific Reference Material for HPLC Method Qualification

The HPLC method with electrochemical detection developed by Ishimitsu and Hirose (1985) for the simultaneous determination of m- and p-O-methylated L-DOPA products demonstrates the necessity of having both regioisomers as separate reference standards for method qualification [5]. Any analytical laboratory implementing or adapting this published method for the quantification of L-DOPA metabolites in plasma, urine, or tissue homogenates must procure the authentic 3-hydroxy-4-methoxy isomer to establish retention time identity, peak purity, and calibration linearity for the 4-O-methyl-DOPA peak.

Quote Request

Request a Quote for 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.